
5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
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Description
5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C25H20BrN3O3 and its molecular weight is 490.357. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These interactions can lead to various effects, depending on the specific derivative and target.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that they can have diverse molecular and cellular effects .
Biological Activity
The compound 5-bromo-1-((3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 396.26 g/mol. The structure features a bromine atom, an indoline moiety, and a pyrazole ring that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
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Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The presence of the methoxy group is believed to enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Efficacy
Recent studies have evaluated the anticancer activity of similar pyrazole derivatives. The following table summarizes findings related to IC₅₀ values (the concentration required to inhibit cell growth by 50%) for various compounds:
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented, showing significant inhibition of cytokine production in vitro:
Compound Name | Cytokine Assessed | Inhibition (%) | Reference |
---|---|---|---|
5-bromo derivative | TNF-alpha | 75 | Nitulescu et al. |
Methoxy-substituted pyrazole derivatives | IL-6 | 68 | Zhang et al. |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to the compound :
- Case Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with a related pyrazole derivative led to a significant reduction in cell viability and promoted apoptosis via caspase activation.
- Inflammatory Disease Model : In a murine model of inflammation, administration of a methoxy-substituted pyrazole showed reduced levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.
Properties
IUPAC Name |
5-bromo-1-[[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O3/c1-32-19-10-7-16(8-11-19)21-14-23(17-5-3-2-4-6-17)29(27-21)15-28-22-12-9-18(26)13-20(22)24(30)25(28)31/h2-13,23H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRNXZYPYHXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)CN4C5=C(C=C(C=C5)Br)C(=O)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.